
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a fluorine atom and a methoxy group attached to the phenyl rings, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene can be achieved through various methods. One common approach involves the reductive cross-coupling of two differently substituted benzaldehydes. For instance, the reaction between 4-methoxybenzaldehyde and 2-fluorobenzaldehyde in the presence of a reducing agent such as MesP(TMS)Li can yield the desired product. The stereochemistry of the product can be controlled by the order of addition of the coupling partners .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity. For example, in cancer research, it may inhibit specific pathways involved in tumor growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-1-Fluoro-2-(4-hydroxystyryl)benzene
- (Z)-1-Fluoro-2-(4-methylstyryl)benzene
- (Z)-1-Fluoro-2-(4-chlorostyryl)benzene
Uniqueness
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various research applications.
Eigenschaften
Molekularformel |
C15H13FO |
|---|---|
Molekulargewicht |
228.26 g/mol |
IUPAC-Name |
1-fluoro-2-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6- |
InChI-Schlüssel |
ILVFNAZMSMNXJG-TWGQIWQCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=CC=C2F |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


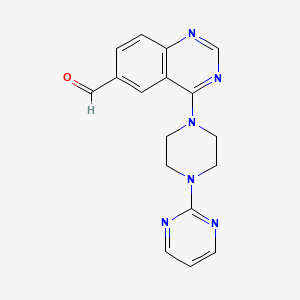
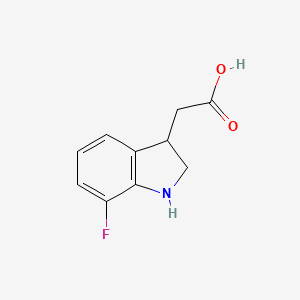
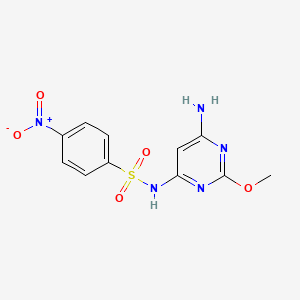

![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
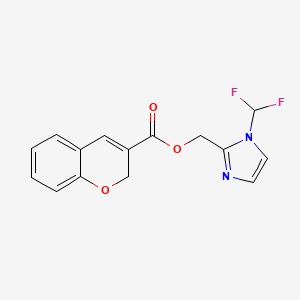
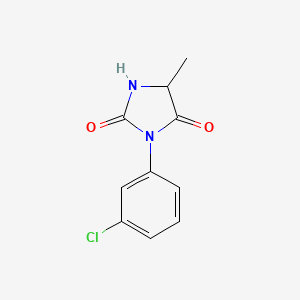

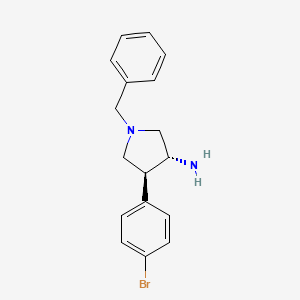
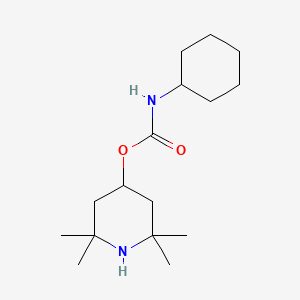
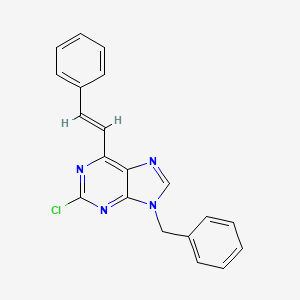
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)
